Cas no 22044-58-2 (4H-1-Benzopyran-4-one,3-(1,3-benzodioxol-5-yl)-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)-)
22044-58-2 structure
Product Name:4H-1-Benzopyran-4-one,3-(1,3-benzodioxol-5-yl)-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)-
Numero CAS:22044-58-2
MF:C21H18O6
MW:366.364026546478
CID:261924
PubChem ID:5810067
Update Time:2025-04-19
4H-1-Benzopyran-4-one,3-(1,3-benzodioxol-5-yl)-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4H-1-Benzopyran-4-one,3-(1,3-benzodioxol-5-yl)-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)-
- 22044-58-2
- LMPK12050239
- KBioSS_002309
- SR-05000002621-1
- Spectrum4_000946
- 5,7-Dihydroxy-3',4'-methylenedioxy-6-prenylisoflavone
- KBio2_004875
- KBio2_002307
- BRD-K59272984-001-02-6
- CHEMBL412010
- CCG-40042
- KBioGR_001532
- SCHEMBL24075574
- NCGC00095513-01
- Q5263162
- EVN8G9T8C6
- 3-(1,3-Benzodioxol-5-yl)-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)-4H-chromen-4-one
- CHEBI:107656
- SDCCGMLS-0066443.P001
- SR-05000002621
- 3-(1,3-benzodioxol-5-yl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)-1-benzopyran-4-one
- Spectrum5_001728
- Isoflavone, 5,7-dihydroxy-6-(3-methyl-2-butenyl)-3',4'-(methylenedioxy)-
- BSPBio_001879
- Spectrum_001813
- DTXSID601027239
- SPECTRUM201650
- KBio3_001379
- derrubone
- NCGC00095513-02
- 4H-1-Benzopyran-4-one, 3-(1,3-benzodioxol-5-yl)-5,7-dihydroxy-6-(3-methyl-2-butenyl)- (
- 3-(1,3-Benzodioxol-5-yl)-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
- UNII-EVN8G9T8C6
- SPBio_000175
- 3-(1,3-benzodioxol-5-yl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one
- BDBM50477802
- KBio2_007443
- NCGC00178932-01
- Spectrum3_000230
- Spectrum2_000048
-
- Inchi: 1S/C21H18O6/c1-11(2)3-5-13-15(22)8-18-19(20(13)23)21(24)14(9-25-18)12-4-6-16-17(7-12)27-10-26-16/h3-4,6-9,22-23H,5,10H2,1-2H3
- Chiave InChI: FTBGFGQPUMCUSC-UHFFFAOYSA-N
- Sorrisi: O1C=C(C2=CC=C3C(=C2)OCO3)C(C2=C1C=C(C(C/C=C(\C)/C)=C2O)O)=O
Proprietà calcolate
- Massa esatta: 366.11034
- Massa monoisotopica: 366.11033829g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 27
- Conta legami ruotabili: 3
- Complessità: 637
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.8
- Superficie polare topologica: 85.2Ų
Proprietà sperimentali
- Densità: 1.392
- Punto di ebollizione: 586.7°Cat760mmHg
- Punto di infiammabilità: 211°C
- Indice di rifrazione: 1.663
- PSA: 85.22
4H-1-Benzopyran-4-one,3-(1,3-benzodioxol-5-yl)-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)- Letteratura correlata
-
A. J. East,W. D. Ollis,R. E. Wheeler J. Chem. Soc. C 1969 365
-
Federica Pellati,Giulio Rastelli Med. Chem. Commun. 2016 7 2063
-
Federica Pellati,Giulio Rastelli Med. Chem. Commun. 2016 7 2063
-
Magnus W. P. Bebbington Chem. Soc. Rev. 2017 46 5059
22044-58-2 (4H-1-Benzopyran-4-one,3-(1,3-benzodioxol-5-yl)-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)-) Prodotti correlati
- 41743-73-1(Irisflorentin)
- 548-77-6(Tectorigenin)
- 798-61-8(Trimethoxyisoflavone)
- 20575-57-9(Calycosin)
- 13111-57-4(5,7-Dihydroxy-3-(4-hydroxyphenyl)-8-methoxy-4H-chromen-4-one)
- 40957-83-3(Glycitein)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti